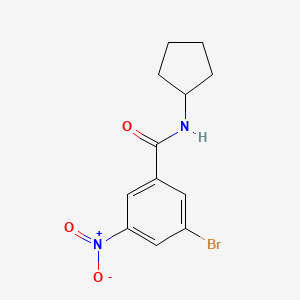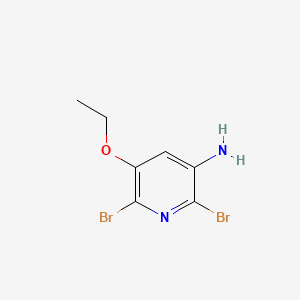
4-Bromo-5-fluoro-3-nitropyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a heterocyclic compound with the molecular formula C5H2BrFN2O3 and a molecular weight of 236.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 5-fluoro-3-nitropyridin-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-fluoro-3-nitropyridin-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 4-Bromo-5-fluoro-3-aminopyridin-2-ol.
Oxidation: 4-Bromo-5-fluoro-3-nitropyridin-2-one.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-3-nitropyridin-2-ol is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-3-nitropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its binding affinity and reactivity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
- 4-Bromo-3-nitropyridin-2-ol
- 5-Fluoro-3-nitropyridin-2-ol
- 4-Bromo-5-chloro-3-nitropyridin-2-ol
Comparison: 4-Bromo-5-fluoro-3-nitropyridin-2-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOJKOUBPFZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650285 |
Source


|
| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-02-7 |
Source


|
| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
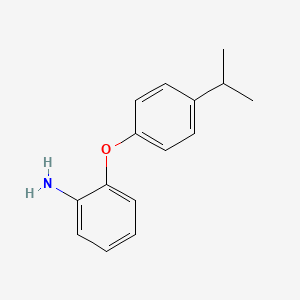
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)


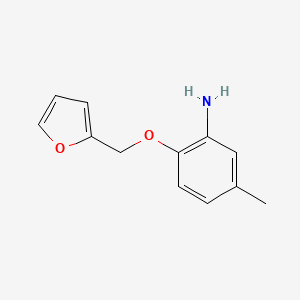
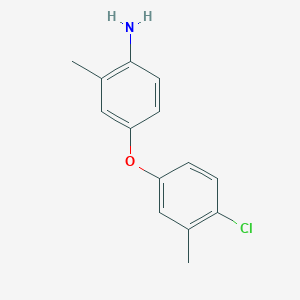


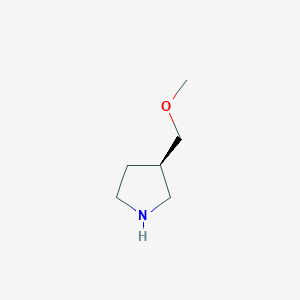

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)

